(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Brand Name: Vulcanchem
CAS No.: 209861-00-7
VCID: VC2243696
InChI: InChI=1S/C24H22F2O5/c25-24(26,15-29-17-9-5-2-6-10-17)12-11-18-19-13-22(27)30-21(19)14-20(18)31-23(28)16-7-3-1-4-8-16/h1-12,18-21H,13-15H2/b12-11+/t18-,19-,20-,21+/m1/s1
SMILES: C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC=C4)(F)F
Molecular Formula: C24H22F2O5
Molecular Weight: 428.4 g/mol

(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

CAS No.: 209861-00-7

Cat. No.: VC2243696

Molecular Formula: C24H22F2O5

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate - 209861-00-7

Specification

CAS No. 209861-00-7
Molecular Formula C24H22F2O5
Molecular Weight 428.4 g/mol
IUPAC Name [(3aR,4R,5R,6aS)-4-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Standard InChI InChI=1S/C24H22F2O5/c25-24(26,15-29-17-9-5-2-6-10-17)12-11-18-19-13-22(27)30-21(19)14-20(18)31-23(28)16-7-3-1-4-8-16/h1-12,18-21H,13-15H2/b12-11+/t18-,19-,20-,21+/m1/s1
Standard InChI Key ZGAZCXXMVLTEHN-PFPAMLNPSA-N
Isomeric SMILES C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/C(COC4=CC=CC=C4)(F)F
SMILES C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC=C4)(F)F
Canonical SMILES C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC=C4)(F)F

Introduction

Chemical Identity and Structure

Nomenclature and Identification

The compound (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is identified by the unique Chemical Abstracts Service (CAS) registry number 209861-00-7, providing a standardized reference point for this specific chemical entity . The compound is also documented in the PubChem database with the identifier CID 15479272, enabling access to additional structural and property information . The systematic IUPAC name, [(3aR,4R,5R,6aS)-4-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate, precisely describes the molecular structure including its stereochemical configuration at multiple chiral centers .

For computational chemistry and cheminformatics applications, the compound is characterized by its International Chemical Identifier (InChI) string: InChI=1S/C24H22F2O5/c25-24(26,15-29-17-9-5-2-6-10-17)12-11-18-19-13-22(27)30-21(19)14-20(18)31-23(28)16-7-3-1-4-8-16/h1-12,18-21H,13-15H2/b12-11+/t18-,19-,20-,21+/m1/s1 . The corresponding InChIKey, ZGAZCXXMVLTEHN-PFPAMLNPSA-N, serves as a fixed-length condensed digital representation that facilitates web searches and database operations .

Several synonyms exist for this compound, including various formatting variations of the chemical name and the designation "TF-BF" in some databases . These alternative identifiers assist in comprehensive literature searches and cross-referencing between different chemical databases and research publications.

Structural Characteristics

The compound (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate possesses a complex molecular architecture with several distinctive structural features. The molecular backbone consists of a cyclopenta[b]furan ring system, which comprises a cyclopentane ring fused to a furan ring . This bicyclic core contains a ketone functionality at the 2-position of the furan ring, as indicated by the 2-oxo designation in the compound name .

The molecule exhibits considerable stereochemical complexity, with four stereogenic centers designated as 3aR, 4R, 5R, and 6aS . This stereochemical information defines the precise three-dimensional arrangement of substituents at these positions, which is critical for potential biological activity and receptor recognition. At the 4-position of the cyclopenta[b]furan system is an (E)-3,3-difluoro-4-phenoxybut-1-en-1-yl group. The (E) designation specifies the trans configuration of the double bond in the but-1-en-1-yl moiety, which restricts the conformational flexibility of this side chain.

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound, C1[C@H]2C@HC@H/C=C/C(COC4=CC=CC=C4)(F)F, provides a textual representation of the molecular structure with stereochemical information encoded using the @ symbol and other specialized notation .

Physicochemical Properties

The physicochemical properties of (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate determine its behavior in various chemical and biological systems. The compound has a molecular formula of C24H22F2O5, corresponding to 24 carbon atoms, 22 hydrogen atoms, 2 fluorine atoms, and 5 oxygen atoms . Its molecular weight is calculated to be 428.4 g/mol, which falls within the range typically considered favorable for drug-like compounds according to Lipinski's Rule of Five .

Table 1 summarizes the key physicochemical properties of the compound:

PropertyValueReference
Molecular FormulaC24H22F2O5
Molecular Weight428.4 g/mol
CAS Number209861-00-7
PubChem CID15479272
InChIKeyZGAZCXXMVLTEHN-PFPAMLNPSA-N
Stereochemistry(3aR,4R,5R,6aS) with (E)-alkene
Functional GroupsKetone, ester, ether, difluoro, phenoxy

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